molecular formula C11H12ClN3 B1481435 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile CAS No. 1289059-15-9

1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile

Cat. No. B1481435
CAS RN: 1289059-15-9
M. Wt: 221.68 g/mol
InChI Key: YZPCYRAOUHSXQT-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, also known as CPPC, is an organic compound that has been used in a variety of scientific research applications. CPPC has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Neuropathic Pain Management

This compound has potential applications in the treatment of neuropathic pain. It may act on T-type calcium channels, which are implicated in the pathophysiology of neuropathic pain . By modulating these channels, it could offer a new avenue for pain relief in conditions where current treatments are inadequate.

Epilepsy Treatment

The modulation of T-type calcium channels is also relevant in the management of epilepsy . These channels play a role in the generation of the rhythmic firing characteristic of epileptic seizures. Targeting these channels could lead to the development of novel antiepileptic drugs.

Insomnia Therapeutics

Compounds that affect T-type calcium channels can also be explored for their sedative properties to treat insomnia . By influencing these channels, it might help in the regulation of sleep patterns, providing a potential therapeutic option for insomnia.

Tremor Disorder Interventions

Tremor disorders, such as Parkinson’s disease, may benefit from the application of this compound due to its effects on intracellular calcium concentrations . By stabilizing these levels, it could contribute to reducing tremors and improving motor control.

Chemical Synthesis and Drug Discovery

“1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile” serves as a building block in chemical synthesis for the development of various pharmacologically active molecules. Its structure is versatile for modifications, making it valuable in medicinal chemistry for creating a diverse range of therapeutic agents .

Biopharma Production

In the biopharmaceutical industry, this compound might be used in the synthesis of drug candidates or in the modification of existing drugs to improve their efficacy, stability, or delivery .

properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-11-7-10(1-4-14-11)15-5-2-9(8-13)3-6-15/h1,4,7,9H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPCYRAOUHSXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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